molecular formula C5H16N4O4S B11733859 N''-[2-(dimethylamino)ethyl]guanidine; sulfuric acid CAS No. 14156-72-0

N''-[2-(dimethylamino)ethyl]guanidine; sulfuric acid

Cat. No.: B11733859
CAS No.: 14156-72-0
M. Wt: 228.27 g/mol
InChI Key: DAKMFYJSADQMNI-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 1-(2-(dimethylamino)ethyl)guanidine sulfate hydrate is C₅H₁₆N₄O₄S·xH₂O , with a molecular weight of 256.33 g/mol (anhydrous basis). The structure comprises:

  • A guanidine core ($$ \text{C(NH}2\text{)}3^+ $$) with three amino groups capable of hydrogen bonding.
  • A 2-(dimethylamino)ethyl side chain ($$ \text{CH}2\text{CH}2\text{N(CH}3\text{)}2 $$) introducing steric bulk and basicity.
  • A sulfate counterion ($$ \text{SO}_4^{2-} $$) and water molecules in the hydrate form.

The SMILES notation ($$ \text{CN(C)CCN=C(N)N.OS(=O)(=O)O} $$) highlights the connectivity of functional groups. X-ray crystallography of analogous guanidinium sulfates, such as (C(NH₂)₃)₂(SO₄), reveals planar guanidinium cations linked to sulfate tetrahedra via N–H···O hydrogen bonds.

Tautomeric Forms and Protonation States

The guanidine group exhibits tautomeric equilibria between protonated and neutral forms (Fig. 1):
$$
\text{C(NH}2\text{)}3^+ \leftrightarrow \text{C(NH)(NH}2\text{)}2 + \text{H}^+
$$
The dimethylaminoethyl substituent elevates the pKa of the guanidine group, stabilizing the protonated form in aqueous solutions. In sulfate salts, the guanidinium cation ($$ \text{C(NH}2\text{)}3^+ $$) predominates, as observed in related compounds like 1,1-dimethylguanidine sulfate.

Hydrogen Bonding Networks in Crystalline Form

Crystallographic studies of guanidinium sulfates demonstrate six-membered hydrogen-bonded rings formed by three guanidinium cations and three sulfate anions. For 1-(2-(dimethylamino)ethyl)guanidine sulfate hydrate:

  • N–H···O bonds connect guanidinium NH groups to sulfate oxygens ($$ d = 2.6–3.0 \, \text{Å} $$).
  • Water molecules bridge sulfate ions and dimethylaminoethyl groups via O–H···N interactions.
  • The dimethylaminoethyl side chain introduces steric constraints , distorting the hydrogen-bonded framework compared to simpler guanidinium sulfates.

Comparative Analysis with Related Guanidinium Sulfates

Property 1-(2-(Dimethylamino)ethyl)guanidine sulfate 1,1-Dimethylguanidine sulfate (C(NH₂)₃)₂(SO₄)
Molecular Formula C₅H₁₆N₄O₄S C₃H₁₁N₃O₄S C₂H₁₂N₆O₄S
Molecular Weight (g/mol) 256.33 185.2 240.28
Hydrogen Bond Donors 4 (guanidine) + 1 (water) 3 6
Space Group Noncentrosymmetric (predicted) P2₁/c Pna2₁
Melting Point (°C) 151–152 (anhydrous) 245–247 >300

Key differences arise from substituent effects :

  • The dimethylaminoethyl group reduces symmetry, favoring noncentrosymmetric crystallization.
  • Bulky substituents lower melting points compared to unsubstituted guanidinium sulfates.
  • Enhanced water solubility occurs due to the hydrophilic sulfate and hydrate components.

Properties

CAS No.

14156-72-0

Molecular Formula

C5H16N4O4S

Molecular Weight

228.27 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]guanidine;sulfuric acid

InChI

InChI=1S/C5H14N4.H2O4S/c1-9(2)4-3-8-5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H4,6,7,8);(H2,1,2,3,4)

InChI Key

DAKMFYJSADQMNI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaminoethylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is usually purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanidine group.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted guanidine derivatives with different functional groups.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate C₅H₁₆N₄O₄S·xH₂O ~260 (anhydrous) Guanidine, dimethylaminoethyl, sulfate Polar solvents Synthesis intermediates
1-Methylguanidine sulfate C₄H₁₆N₆O₄S 244.27 Guanidine, methyl, sulfate Water, ethanol Biochemical research
Ranitidine diamine hemifumarate C₁₃H₂₄N₄O₃S·C₄H₃O₄ 441.47 Furanmethanamine, sulfonyl, hemifumarate Aqueous solutions Anti-ulcer medications
Quinidine sulfate dihydrate C₂₀H₂₄N₂O₂·H₂SO₄·2H₂O 782.96 Quinoline, sulfate dihydrate Water, methanol Antiarrhythmic agent
Mesna (Guanidinethiouronium ethanesulfonic acid) C₂H₅O₃S₂⁻·C₂H₇N₃⁺ 164.21 Sulfonic acid, guanidinium Water Chemoprotectant

Research Findings and Functional Insights

  • Reactivity: The dimethylaminoethyl group in the target compound enhances nucleophilicity compared to methyl-substituted analogs, facilitating reactions in organic synthesis .
  • Solubility : Sulfate hydrates generally exhibit higher aqueous solubility than sulfonates but lower acidity, making them suitable for pH-sensitive formulations .
  • Toxicity : Unlike cadmium sulfate hydrate, guanidine derivatives are less toxic but require careful handling due to unstudied long-term effects .

Biological Activity

1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate, a compound with the molecular formula C7H20N4O4S and a molecular weight of 256.33 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a guanidine structure, which is known for its potential therapeutic applications, particularly in the fields of diabetes management and antimicrobial activity.

Chemical Structure

The chemical structure of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate can be represented using the following notations:

  • InChI Key : [Insert InChI Key]
  • SMILES : [Insert SMILES]

Antidiabetic Properties

Research indicates that compounds with guanidine structures, including 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate, exhibit antidiabetic effects. These compounds may enhance insulin sensitivity and lower blood glucose levels through various mechanisms, including modulation of metabolic pathways associated with glucose homeostasis.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes. For instance, studies have reported effective inhibition of multidrug-resistant strains of bacteria, highlighting its potential as an antibiotic agent .

The biological activity of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate can be attributed to its ability to interact with multiple biochemical pathways. The guanidine group can function as a hydrogen bond donor and acceptor, facilitating interactions with protein targets and negatively charged anions in biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis reveals the distinct properties of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate relative to other guanidine derivatives:

Compound NameStructural FeaturesUnique Aspects
1-(2-(Diethylamino)ethyl)guanidine sulfateSimilar guanidine structureExhibits different pharmacological profiles
N,N-DimethylguanidineGuanidine core with two methyl groupsMore basic than 1-(2-(Dimethylamino)ethyl)guanidine
1-MethylbiguanideContains two guanidine groupsKnown for its antihyperglycemic effects
Guanidinium sulfateSimple guanidinium cationUsed primarily as an electrolyte

The unique substituents in 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate enhance its solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various experimental models:

  • Antimicrobial Efficacy : A study demonstrated that 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Antidiabetic Effects : In animal models, administration of this compound led to a notable reduction in blood glucose levels, supporting its potential use as an antidiabetic agent.
  • Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical investigation.

Q & A

Q. How can the hydration number of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate be experimentally determined?

Methodological Answer:

  • Gravimetric Analysis : Heat a known mass of the hydrate in a crucible to drive off water. Measure the mass loss and calculate moles of water lost versus anhydrous salt remaining.
  • Example: For copper sulfate hydrate (), heating 3.02 g of hydrate yielded 2.11 g anhydrous salt, with 0.91 g water lost. Moles of anhydrous salt: 2.11 g159.62 g/mol=0.0132 mol\frac{2.11\ \text{g}}{159.62\ \text{g/mol}} = 0.0132\ \text{mol}. Moles of water: 0.91 g18.02 g/mol=0.0505 mol\frac{0.91\ \text{g}}{18.02\ \text{g/mol}} = 0.0505\ \text{mol}. Ratio: 0.05050.01323.83\frac{0.0505}{0.0132} \approx 3.83, suggesting a hydrate formula of CuSO4_4·4H2_2O.
    • Error Mitigation : Use a controlled environment (e.g., inert gas) to prevent rehydration post-heating .

Q. What spectroscopic techniques are appropriate for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Resolve dimethylaminoethyl and guanidine moieties. For example, 1H^1\text{H}-NMR can identify methyl groups (δ ~2.2–2.5 ppm) and amine protons (δ ~6–8 ppm).
  • Infrared (IR) Spectroscopy : Detect sulfate (SO42\text{SO}_4^{2-}) stretching vibrations (~1100 cm1^{-1}) and N–H bending in guanidine (~1600 cm1^{-1}).
  • X-ray Diffraction (XRD) : Confirm crystalline structure and hydration state. Reference protocols from synthesis studies (e.g., ) for sample preparation .

Advanced Research Questions

Q. How does the structural presence of a sulfate group and dimethylaminoethyl chain influence protein denaturation efficacy compared to guanidine hydrochloride?

Methodological Answer:

  • Mechanistic Study : Compare denaturation kinetics using circular dichroism (CD) or fluorescence spectroscopy.
  • Hofmeister Series : Sulfate (SO42\text{SO}_4^{2-}) is a stronger kosmotrope than chloride (Cl\text{Cl}^-), leading to preferential exclusion from protein surfaces. This may reduce denaturation efficiency relative to guanidine hydrochloride .
  • Ionic Strength Effects : The dimethylaminoethyl group increases cationic charge density, potentially enhancing interactions with protein carboxylates. Conduct titration experiments to measure binding constants .

Q. What experimental strategies mitigate hydrate decomposition during storage or handling?

Methodological Answer:

  • Stability Assessment : Thermogravimetric analysis (TGA) under controlled humidity to identify decomposition thresholds (e.g., notes guanidine sulfate reacts with water, complicating hydration).
  • Storage Recommendations : Use desiccators with anhydrous calcium chloride or store under inert gas (N2_2/Ar). Avoid exposure to ambient moisture .

Q. How can discrepancies between experimental and theoretical hydration numbers be resolved?

Methodological Answer:

  • Error Source Analysis :
  • Rehydration: Use Karl Fischer titration post-heating to quantify residual moisture.
  • Impurities: Validate purity via HPLC or elemental analysis.
    • Case Study : In copper sulfate hydrate (), a 30.57% error in water content arose from incomplete dehydration. Repeating experiments in triplicate and using dynamic vapor sorption (DVS) improved accuracy .

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